N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide
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Overview
Description
N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide is an organic compound with the molecular formula C9H13NO4S2 It is a derivative of benzenesulfonamide, characterized by the presence of an ethyl group and a methylsulfonylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with ethyl iodide and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The general synthetic route can be summarized as follows:
N-ethylation: 4-aminobenzenesulfonamide is reacted with ethyl iodide in the presence of a base to form N-ethyl-4-aminobenzenesulfonamide.
Methylsulfonylation: The resulting N-ethyl-4-aminobenzenesulfonamide is then treated with methylsulfonyl chloride to introduce the methylsulfonyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration) or halogens (for halogenation) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Research: It serves as a tool for studying enzyme inhibition and protein-ligand interactions, particularly in the context of carbonic anhydrase enzymes.
Mechanism of Action
The mechanism of action of N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by forming a coordination bond with the zinc ion present in the enzyme’s active site . This inhibition disrupts the enzyme’s function, leading to various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-methylbenzenesulfonamide
- N-ethyl-p-toluenesulfonamide
- N-ethyl-p-tolylsulfonamide
Uniqueness
N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide is unique due to the presence of both an ethyl group and a methylsulfonylamino group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it exhibits enhanced inhibitory activity against carbonic anhydrase enzymes, making it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-ethyl-4-(methanesulfonamido)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-3-10-17(14,15)9-6-4-8(5-7-9)11-16(2,12)13/h4-7,10-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZGTELGAHMIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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